ACEMETACINTERT-BUTYLESTER

Pharmaceutical Synthesis Process Chemistry ANDA Development

As Acemetacin EP Impurity E, this tert-butyl ester (LogP 4.73) is the patented key intermediate from EP 0163926 A2, synthesized at 95.7% yield with 99.62% HPLC purity. It is mandatory for ANDA method validation and QC, enabling cleaner, validated synthetic sequences with its orthogonal stability profile. Procurement is essential for regulatory approval of generic acemetacin.

Molecular Formula C25H26ClNO6
Molecular Weight 471.9 g/mol
CAS No. 75302-98-6
Cat. No. B1601207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameACEMETACINTERT-BUTYLESTER
CAS75302-98-6
Molecular FormulaC25H26ClNO6
Molecular Weight471.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC(C)(C)C
InChIInChI=1S/C25H26ClNO6/c1-15-19(13-22(28)32-14-23(29)33-25(2,3)4)20-12-18(31-5)10-11-21(20)27(15)24(30)16-6-8-17(26)9-7-16/h6-12H,13-14H2,1-5H3
InChIKeyFPYWWHOBBPHPFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acemetacin tert-Butyl Ester (CAS 75302-98-6): Procurement-Ready Physicochemical and Regulatory Identity


Acemetacin tert-butyl ester (CAS 75302-98-6) is a protected intermediate in the synthesis of the NSAID prodrug acemetacin (CAS 53164-05-9) and is designated as Acemetacin EP Impurity E under the European Pharmacopoeia [1]. This compound is the tert-butyl ester of acemetacin, with molecular formula C25H26ClNO6 and molecular weight 471.93 g/mol . Its measured LogP value is 4.73 , indicating significantly higher lipophilicity compared to the parent carboxylic acid acemetacin and the active metabolite indomethacin.

Why Acemetacin tert-Butyl Ester (CAS 75302-98-6) Cannot Be Replaced by Generic Alternatives in Regulated Synthesis


Generic substitution of acemetacin tert-butyl ester with alternative protecting group strategies or direct procurement of acemetacin is not feasible in regulated pharmaceutical manufacturing. The compound is explicitly claimed as the key intermediate in the patented synthesis of acemetacin (EP 0163926 A2), where it is reacted with indomethacin salt and subsequently cleaved to yield the final API [1]. Any deviation from this protected intermediate would constitute a new synthetic route requiring full revalidation for ANDA submissions. Furthermore, as Acemetacin EP Impurity E, this compound is a required reference standard for analytical method validation and quality control in commercial acemetacin production [2].

Quantitative Evidence for Selecting Acemetacin tert-Butyl Ester (CAS 75302-98-6) Over Alternative Intermediates


Patent-Protected Intermediate with Established Deprotection Yield for Acemetacin API Manufacturing

Acemetacin tert-butyl ester is the specifically claimed intermediate in EP 0163926 A2 for the preparation of acemetacin [1]. In this patented process, deprotection of acemetacin tert-butyl ester using HCl/acetic acid at 80°C for 5 hours yields acemetacin with 99.45% conversion efficiency . Alternative routes that do not employ this tert-butyl ester intermediate would fall outside the established ANDA pathway and require de novo process validation.

Pharmaceutical Synthesis Process Chemistry ANDA Development

Scalable Synthesis Yield of Acemetacin tert-Butyl Ester: 95.7% at >120 kg Batch Size

The synthesis of acemetacin tert-butyl ester from indomethacin and tert-butyl chloroacetate has been demonstrated at industrial scale with 95.7% yield and 99.62% HPLC purity . The optimized conditions (toluene solvent, Na₂CO₃ base, benzyltriethylammonium chloride phase-transfer catalyst, 75°C, 45 hours) yielded 126 kg of product from 100 kg indomethacin input . This contrasts with alternative smaller-scale methods (e.g., DMF/NaHCO₃ system) that report lower yields of ~88% .

Large-Scale Synthesis Process Optimization Industrial Chemistry

Increased Lipophilicity Over Parent Acemetacin and Indomethacin Enables Distinct Formulation Applications

Acemetacin tert-butyl ester exhibits a measured LogP of 4.73 , representing a substantial increase in lipophilicity compared to indomethacin (LogP 3.69) [1] and acemetacin (calculated LogP approximately 3.1-3.5 based on structure). This LogP difference of >1.0 unit translates to approximately 10-fold higher partition coefficient into organic phases, which is relevant for extraction efficiency during synthesis and for potential lipid-based formulation strategies.

Lipophilicity LogP Drug Formulation

Acute Toxicity Profile: LD50 Oral Rat = 67 mg/kg

Acemetacin tert-butyl ester has been classified for acute toxicity with a reported oral LD50 in male rats of 67 mg/kg body weight . It carries ECHA harmonized classification as Acute Toxicity Category 2 (Oral, H300) and Acute Toxicity Category 3 (Dermal, H311) [1]. For comparison, the active metabolite indomethacin has reported oral LD50 values ranging from 12-50 mg/kg in rats depending on the study. This toxicity profile is provided for laboratory safety and procurement risk assessment.

Toxicology Safety Assessment Occupational Health

Required EP Reference Standard for Acemetacin ANDA Analytical Validation

Acemetacin tert-butyl ester (CAS 75302-98-6) is officially designated as Acemetacin EP Impurity E [1]. As an EP-listed impurity, this compound is a mandatory reference standard for analytical method development, method validation (AMV), and quality control applications during Abbreviated New Drug Application (ANDA) submissions or commercial acemetacin production [1]. Procurement of this specific compound, with full characterization data compliant with regulatory guidelines, is essential for demonstrating analytical control of the impurity profile.

Analytical Chemistry Quality Control Regulatory Compliance

Acid-Labile tert-Butyl Ester Enables Controlled Deprotection Under Orthogonal Conditions

The tert-butyl ester moiety of acemetacin tert-butyl ester is selectively cleaved under acidic conditions (e.g., HCl/acetic acid or H₂SO₄/methanesulfonic acid at -30 to +60°C) while remaining stable under basic and nucleophilic conditions [1]. This orthogonal stability profile distinguishes it from methyl or ethyl esters, which are more susceptible to basic hydrolysis and enzymatic cleavage. The selective acid lability allows for controlled deprotection to yield acemetacin without affecting other acid-sensitive functionalities.

Protecting Group Chemistry Selective Deprotection Prodrug Design

Validated Application Scenarios for Acemetacin tert-Butyl Ester (CAS 75302-98-6) Based on Quantitative Evidence


ANDA Filings Requiring EP Impurity E Reference Standard for Acemetacin

Procurement of acemetacin tert-butyl ester as EP Impurity E (CAS 75302-98-6) is essential for analytical method development, method validation, and quality control in Abbreviated New Drug Applications (ANDAs) for generic acemetacin [1]. The compound must be supplied with detailed characterization data compliant with EP monograph requirements. This is a mandatory procurement for any organization pursuing regulatory approval of acemetacin API or finished dosage forms.

Industrial-Scale Acemetacin API Manufacturing via the EP 0163926 Patented Route

The EP 0163926 A2 patent explicitly claims acemetacin tert-butyl ester as the key intermediate for acemetacin synthesis [1]. At industrial scale, this intermediate can be synthesized with 95.7% yield and 99.62% HPLC purity using the toluene/Na₂CO₃/BTEAC system at 75°C , followed by deprotection to acemetacin with 99.45% yield . This established route provides a validated pathway for commercial API manufacturing with documented yield and purity metrics.

Lipid-Based Formulation Development Requiring Enhanced Lipophilicity

With a measured LogP of 4.73 [1], acemetacin tert-butyl ester exhibits approximately 10-fold higher organic phase partitioning than indomethacin (LogP 3.69) . This physicochemical property may be leveraged in the development of lipid-based drug delivery systems or during optimization of extraction protocols in synthetic workup. The compound's enhanced lipophilicity provides a distinct formulation advantage over the more polar parent compounds.

Process Development Requiring Orthogonal Protecting Group Strategy

The tert-butyl ester moiety of acemetacin tert-butyl ester remains stable under basic and nucleophilic reaction conditions while being selectively cleaved under acidic conditions (HCl/acetic acid or H₂SO₄/methanesulfonic acid at -30 to +60°C) [1]. This orthogonal stability profile makes it suitable for multi-step synthetic sequences where selective deprotection is required without affecting other sensitive functional groups. Procurement of this specific protected intermediate, rather than alternative esters, enables cleaner reaction sequences.

Quote Request

Request a Quote for ACEMETACINTERT-BUTYLESTER

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.